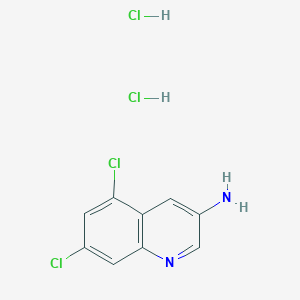

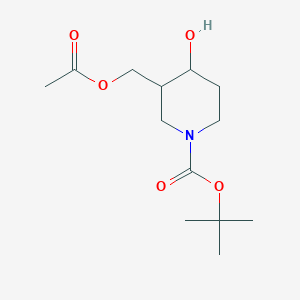

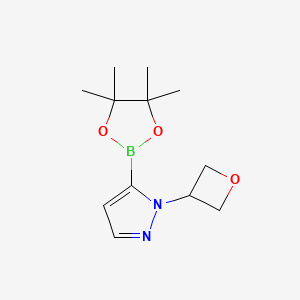

![molecular formula C10H11BrN2S B1377770 3-allylbenzo[d]thiazol-2(3H)-imine hydrobromide CAS No. 175920-97-5](/img/structure/B1377770.png)

3-allylbenzo[d]thiazol-2(3H)-imine hydrobromide

Vue d'ensemble

Description

3-Allylbenzo[d]thiazol-2(3H)-imine hydrobromide is a chemical compound that falls under the category of benzo[d]thiazol derivatives . These derivatives have been synthesized and investigated for their potential antidepressant and anticonvulsant effects .

Synthesis Analysis

The synthesis of benzo[d]thiazol derivatives involves a reaction of 2-(2-bromoethoxy)benzo[d]thiazole with a mixture of NaOH and substituted phenol, which is then refluxed in EtOH for 2–5 hours . After the completion of the reaction, the solution is filtered and washed with 10% HCl and water .Molecular Structure Analysis

The molecular structure of benzo[d]thiazol derivatives, including this compound, has been assigned using two-dimensional NMR spectroscopic techniques and tandem mass spectrometry . These techniques allowed for the correct assignment of the structure of the final compounds arising from both tautomers of the thiazol-2-(3H)-one nucleus .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of benzo[d]thiazol derivatives have been monitored by TLC . The reaction involves the nucleophilic attack on the endocyclic carbonyl group of the thiazolone-based compounds .Applications De Recherche Scientifique

Antibacterial Applications

Research by Abbasi Shiran et al. (2013) introduced novel 3-allyl-2-(substituted imino)-4-phenyl-3H-thiazole derivatives synthesized via allyl-thioureas and 2-bromoacetophenone reactions. These compounds demonstrated effective antibacterial activities against various bacterial strains, including Salmonella enterica, Micrococcus luteus, Bacillus subtilis, and Pseudomonas aeruginosa (Abbasi Shiran et al., 2013).

Analgesic Properties

Demchenko et al. (2018) focused on synthesizing derivatives with potential analgesic properties. Their study synthesized hydrobromides (3-allyl-4-aryl-3H-thiazol-2-ylidene)-[4-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)phenyl]amine derivatives, revealing a decrease in analgesic activity upon replacing the ethyl radical with an allyl group in the thiazole ring, compared to ketorolac, a reference drug (Demchenko et al., 2018).

Antitumoral Agents

A study by Zhao et al. (2010) synthesized novel glycosyl thiazol-2-imines exhibiting antitumor activity against cervical, colon, and liver carcinoma cell lines, with one compound showing particular effectiveness against HCT-8 cells (Zhao et al., 2010).

Antihypertensive and Cardiotropic Drugs

Drapak et al. (2019) aimed to find antihypertensive and cardiotropic drugs among 4-aryl-N-(aryl)-3-(prop-2-en-1-yl)-2,3dihydro-1,3-thiazol-2-imines. Docking studies suggested high affinity to the angiotensin II receptor, with specific compounds recommended for in vivo pharmacological studies due to their potential antihypertensive effects (Drapak et al., 2019).

Mécanisme D'action

Target of Action

Similar compounds, such as benzo[d]thiazol derivatives, have been shown to exhibit antidepressant and anticonvulsant effects . This suggests that the compound may interact with targets involved in these neurological processes.

Mode of Action

It is suggested that similar compounds may exert their antidepressant activity by increasing the concentrations of serotonin and norepinephrine . These neurotransmitters play crucial roles in mood regulation and the alleviation of depressive symptoms.

Biochemical Pathways

Given the potential increase in serotonin and norepinephrine concentrations, it can be inferred that the compound may influence the monoaminergic system, which includes the serotonergic and noradrenergic pathways .

Result of Action

Similar compounds have been shown to exhibit antidepressant and anticonvulsant effects, suggesting that this compound may have similar effects .

Orientations Futures

Analyse Biochimique

Biochemical Properties

3-allylbenzo[d]thiazol-2(3H)-imine hydrobromide plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to inhibit the activity of certain enzymes, such as tyrosinase and acetylcholinesterase, by binding to their active sites and preventing substrate access . Additionally, this compound can interact with proteins involved in cell signaling pathways, such as kinases and phosphatases, modulating their activity and influencing downstream signaling events .

Cellular Effects

The effects of this compound on various cell types and cellular processes have been extensively studied. This compound has been shown to induce apoptosis in cancer cells by activating caspase enzymes and promoting the release of cytochrome c from mitochondria . Additionally, this compound can modulate cell signaling pathways, such as the MAPK and PI3K/Akt pathways, leading to changes in gene expression and cellular metabolism . These effects contribute to its potential as an anticancer agent.

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound binds to the active sites of enzymes, such as tyrosinase and acetylcholinesterase, inhibiting their activity and preventing substrate access . Additionally, this compound can interact with proteins involved in cell signaling pathways, such as kinases and phosphatases, modulating their activity and influencing downstream signaling events . These interactions result in changes in gene expression and cellular metabolism, contributing to the compound’s biological effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard laboratory conditions, with minimal degradation over extended periods . Its biological activity may decrease over time due to gradual degradation or interaction with other components in the experimental system. Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged inhibition of enzyme activity and modulation of cell signaling pathways .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to have minimal toxic effects and can effectively inhibit enzyme activity and modulate cell signaling pathways . At higher doses, this compound can induce toxic effects, including liver and kidney damage, as well as adverse effects on the central nervous system . These findings highlight the importance of careful dosage optimization in preclinical studies.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound is metabolized primarily in the liver, where it undergoes oxidation and conjugation reactions . These metabolic processes result in the formation of several metabolites, which can be further excreted via the kidneys. The interaction of this compound with metabolic enzymes, such as cytochrome P450, can influence its metabolic flux and the levels of its metabolites .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. The compound can be actively transported across cell membranes by specific transporters, such as organic anion transporters and multidrug resistance proteins . Once inside the cell, this compound can bind to intracellular proteins, influencing its localization and accumulation within specific cellular compartments .

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. The compound can be targeted to specific cellular compartments, such as the mitochondria and nucleus, by post-translational modifications and targeting signals . In the mitochondria, this compound can interact with mitochondrial proteins, influencing mitochondrial function and promoting apoptosis in cancer cells . In the nucleus, the compound can modulate gene expression by interacting with transcription factors and other nuclear proteins .

Propriétés

IUPAC Name |

3-prop-2-enyl-1,3-benzothiazol-2-imine;hydrobromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2S.BrH/c1-2-7-12-8-5-3-4-6-9(8)13-10(12)11;/h2-6,11H,1,7H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNEZJKNWEOOXCE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCN1C2=CC=CC=C2SC1=N.Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BrN2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

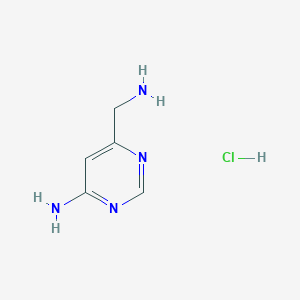

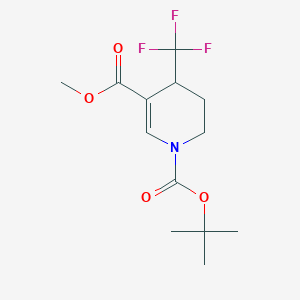

![Ethyl 7-chloro-[1,2,4]triazolo[1,5-c]pyrimidine-2-carboxylate](/img/structure/B1377703.png)

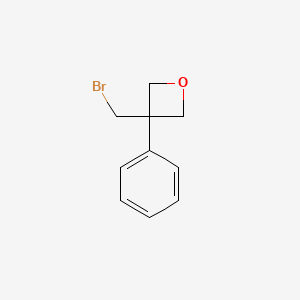

![2-bromofuro[3,2-c]pyridin-4(5H)-one](/img/structure/B1377705.png)